molecular formula C20H24N4O3S B2393998 N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923200-82-2

N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2393998
CAS No.: 923200-82-2
M. Wt: 400.5
InChI Key: HPOKZASCSKFBJL-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a thiazole core substituted with a cyclopropanecarboxamide group and a 2-oxoethylpiperazine moiety bearing a 2-methoxyphenyl substituent. The thiazole ring and piperazine group are pharmacologically significant motifs, often associated with receptor-binding activity (e.g., serotonin or dopamine receptors). The cyclopropane moiety may enhance metabolic stability or modulate lipophilicity .

Properties

IUPAC Name

N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-27-17-5-3-2-4-16(17)23-8-10-24(11-9-23)18(25)12-15-13-28-20(21-15)22-19(26)14-6-7-14/h2-5,13-14H,6-12H2,1H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOKZASCSKFBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological activity, examining various studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure, which includes a thiazole ring, a piperazine moiety, and a cyclopropane carboxamide group. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C22H29N3O5S
Molecular Weight 447.548 g/mol
Density 1.271 g/cm³
Boiling Point 654.5 °C at 760 mmHg
LogP 3.292
Flash Point 349.6 °C

Pharmacological Effects

  • Receptor Interaction : The compound has shown significant interaction with various receptors, particularly in the central nervous system (CNS). It acts as an antagonist at serotonin receptors, specifically the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .
  • Antioxidant Activity : Recent studies have indicated that the compound exhibits antioxidant properties, which may contribute to its neuroprotective effects. This was assessed through in vitro assays measuring reactive oxygen species (ROS) levels in neuronal cell lines .
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the piperazine and thiazole moieties significantly affect the biological activity of the compound. For instance:

  • Substituting different groups on the piperazine ring alters receptor binding affinity.
  • Variations in the cyclopropane carboxamide group influence the compound's solubility and bioavailability.

These findings highlight the importance of chemical structure in determining pharmacological efficacy.

Study on Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction of neuroinflammation markers following induced oxidative stress. The results indicated a protective effect against neuronal damage, supporting its potential use in treating neurodegenerative diseases .

Anticancer Activity Assessment

In vitro studies using various cancer cell lines showed that the compound inhibited cell growth with IC50 values ranging from 10 to 50 µM, depending on the cell type. The mechanism was attributed to cell cycle arrest and apoptosis induction through caspase activation pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide exhibit significant anticancer properties. The thiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers .

Neuropharmacological Effects

The piperazine ring in the compound suggests potential neuropharmacological applications. Piperazine derivatives have been studied for their anxiolytic and antidepressant effects. In particular, compounds with a similar structure have demonstrated interactions with serotonin receptors, which are crucial for mood regulation . This opens avenues for the development of new antidepressants or anxiolytics derived from this compound.

Antitumor Studies

A study published in a peer-reviewed journal evaluated a series of thiazole-based compounds for their cytotoxic activity against human cancer cell lines. The results indicated that modifications to the thiazole structure significantly enhanced anticancer potency, suggesting that further exploration of this compound could lead to promising anticancer agents .

Neuropharmacology Trials

In another investigation, researchers assessed the effects of piperazine derivatives on animal models exhibiting anxiety-like behaviors. The findings revealed that certain modifications to the piperazine structure could enhance anxiolytic effects, indicating potential therapeutic applications for this compound in treating anxiety disorders .

Comparative Data Table

Application AreaMechanism of ActionRelevant Findings
AnticancerEnzymatic inhibitionSignificant cytotoxicity against various cancer lines
NeuropharmacologyReceptor modulationAnxiolytic effects observed in animal models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations, synthesis methods, and inferred pharmacological properties.

Structural Analogues

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological Inference / Activity
Target Compound Thiazole + cyclopropanecarboxamide + 2-methoxyphenylpiperazine C₂₁H₂₃N₄O₃S 411.50 Potential CNS activity (piperazine as a pharmacophore for receptor modulation)
Compound 72 () Thiazole + cyclopropanecarboxamide + benzo[d][1,3]dioxol-5-yl + 4-methoxyphenyl C₂₄H₂₁N₃O₄S 459.51 Anticancer or antimicrobial activity (thiazole and benzodioxole motifs)
Compound 4 () Thiazole + acetamide chain + 4-bromophenyl + chlorophenylpiperazine C₂₈H₂₆BrClN₅O₃S 649.96 Likely pharmacokinetic modulator (piperazine enhances solubility; bromophenyl aids lipophilicity)
BZ-IV () Benzothiazole + 4-methylpiperazine C₁₃H₁₆N₄OS 292.36 Antifungal or antibacterial activity (benzothiazole as a bioactive scaffold)
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide () Benzothiazole + cyclopropanecarboxamide + 4-chloro C₁₁H₉ClN₂OS 252.72 Research tool for enzyme inhibition (chlorine enhances electrophilic reactivity)

Pharmacological and Physicochemical Differences

  • Piperazine Substituents : The target compound’s 2-methoxyphenylpiperazine may confer higher serotonin receptor affinity compared to BZ-IV ’s 4-methylpiperazine or Compound 4 ’s bromophenylpiperazine. Methoxy groups often enhance blood-brain barrier penetration .
  • Core Heterocycles: Thiazole (target) vs. benzothiazole () alters electron distribution and binding pocket compatibility.
  • Cyclopropane vs. Aromatic Substituents : The cyclopropanecarboxamide in the target compound may improve metabolic stability compared to Compound 72 ’s benzodioxole, which is prone to oxidative metabolism .

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